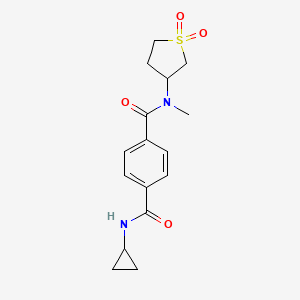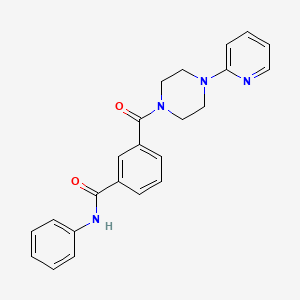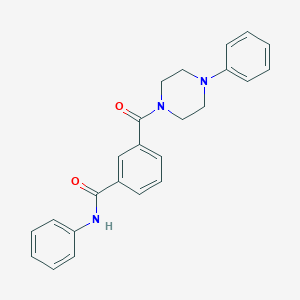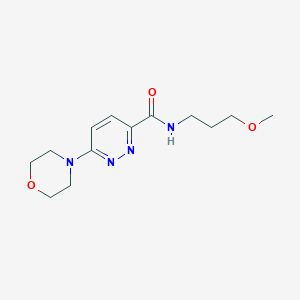
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide, also known as MEOX2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular research, this compound has been shown to have cardioprotective effects by reducing myocardial injury and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially promising anti-cancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide. One potential direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for various types of cancer. Another potential direction is to investigate its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases. Additionally, future research can explore the potential cardioprotective effects of this compound and its applications in the treatment of heart disease.
Méthodes De Synthèse
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide can be synthesized through a multi-step process involving the reaction of pyridine-4-carboxylic acid with oxalyl chloride to form pyridine-4-carbonyl chloride. This intermediate product is then reacted with 2-(2-methoxyethylamino)ethanol to obtain 2-(2-methoxyethylamino)-N-(pyridine-4-carbonyl)pyridine-4-carboxamide. The final step involves the reaction of this intermediate product with oxolane-2-methanol to yield this compound.
Applications De Recherche Scientifique
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide has demonstrated potential applications in various research fields, including cancer research, neurology, and cardiovascular research. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting the growth of cancer cells. In neurology, this compound has been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases. In cardiovascular research, this compound has been shown to have cardioprotective effects and can potentially be used in the treatment of heart disease.
Propriétés
IUPAC Name |
2-(2-methoxyethylamino)-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-19-8-6-16-13-9-11(4-5-15-13)14(18)17-10-12-3-2-7-20-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCJSGCNEZPEKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=CC(=C1)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methylanilino)acetamide](/img/structure/B6636524.png)
![Methyl 2-[[2-oxo-2-(4-phenoxyanilino)ethyl]amino]benzoate](/img/structure/B6636531.png)
![Methyl 2-[[2-(4-phenoxyanilino)acetyl]amino]benzoate](/img/structure/B6636538.png)
![3-[benzyl(methyl)amino]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B6636540.png)





![N-[5-(3-Chloro-4-methyl-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B6636574.png)
![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)

![N-(3-methoxypropyl)-6-[(3-methylphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B6636595.png)
![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)